molecular formula C13H19Cl2N3 B1382473 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1234709-96-6

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1382473
CAS No.: 1234709-96-6
M. Wt: 288.21 g/mol
InChI Key: OWRPVDZHURXLAE-UHFFFAOYSA-N
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Description

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride typically involves the reaction of a benzodiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to provide the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective reduction processes, which are optimized for high yield and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzodiazole core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine. Substitution reactions can result in various substituted benzodiazole or piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzodiazole core and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRPVDZHURXLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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